4-Chlorothiophen-2-amine is an organic compound characterized by a thiophene ring substituted with a chlorine atom and an amine group. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an anti-inflammatory agent.
The compound can be synthesized through various chemical processes, with significant studies detailing its synthesis and biological activities. It is identified by the Chemical Abstracts Service registry number 2089333-85-5, and its molecular formula is C4H4ClN.
4-Chlorothiophen-2-amine falls under the category of thiophene derivatives, which are known for their diverse biological activities. It is also classified as an amine due to the presence of the amino functional group.
The synthesis of 4-Chlorothiophen-2-amine typically involves a multi-step chemical process. A common method begins with the bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one, followed by treatment with thiourea to yield the desired amine.
The molecular structure of 4-Chlorothiophen-2-amine features a thiophene ring with a chlorine atom at position 4 and an amino group at position 2. Its structural representation can be summarized as follows:
The compound has a molecular weight of approximately 119.6 g/mol and exhibits specific chemical properties due to its functional groups.
4-Chlorothiophen-2-amine participates in various chemical reactions:
The reactivity of this compound makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization.
The primary mechanism of action for 4-Chlorothiophen-2-amine involves the inhibition of cyclooxygenase enzymes (COX), specifically COX-1 and COX-2, as well as lipoxygenase (5-LOX).
Research indicates that this compound exhibits potent inhibitory activity against COX-2, with IC50 values ranging from 0.76 to 9.01 μM. By inhibiting these enzymes, it reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .
4-Chlorothiophen-2-amine is a solid at room temperature, typically appearing as a crystalline powder. Its melting point and solubility characteristics are influenced by its functional groups.
The compound is characterized by:
4-Chlorothiophen-2-amine has several notable applications in scientific research:
The synthetic exploration of aminothiophenes accelerated significantly following the development of the Gewald reaction (1960s), which enabled efficient construction of 2-aminothiophene scaffolds from carbonyl compounds, activated nitriles, and elemental sulfur. This multicomponent reaction provided medicinal chemists with robust access to diversely substituted thiophene cores. The specific incorporation of chlorine at the 4-position emerged as a strategic modification to enhance both metabolic stability and target affinity of these heterocycles. By the early 2000s, 4-chlorothiophen-2-amine derivatives had become established as key intermediates for anti-inflammatory agents, as evidenced by their prominence in patented synthetic routes [2] [10].
A significant historical milestone was the structural optimization of 2-aminothiophenes for GPCR modulation, particularly as positive allosteric modulators (PAMs) of receptors like GLP-1R for diabetes management. The 4-chloro derivative's compact molecular weight (typically <250 g/mol) and favorable lipophilicity profile (logP ≈ 3.0) allowed it to satisfy drug-likeness criteria while maintaining potent bioactivity. The subsequent decade witnessed its application in antileishmanial drug discovery, where researchers systematically modified C-4 and C-5 positions to combat resistant parasitic strains. These efforts yielded compounds with IC50 values below 10 µM against Leishmania amazonensis, significantly outperforming conventional antimonials [2] [10].
Table 1: Historical Development Milestones of 4-Chlorothiophen-2-amine Derivatives
Time Period | Development Focus | Key Advancements |
---|---|---|
1960-1980 | Synthetic Methodology | Gewald reaction optimization for 2-aminothiophene synthesis |
1990-2010 | Anti-inflammatory Applications | COX-2 selective inhibitors with improved SI profiles |
2010-2020 | Antimicrobial Agents | Antileishmanial derivatives overcoming drug resistance |
2020-Present | Targeted Therapeutics | Allosteric modulators for GPCRs and kinase inhibitors |
The 4-chlorothiophen-2-amine scaffold demonstrates exceptional versatility in pharmacophore design, primarily due to three modular regions: 1) The chlorothiophene core provides a planar aromatic surface for π-π stacking interactions; 2) The electron-withdrawing chlorine induces a partial positive charge at C-5, enhancing hydrogen bond acceptance; and 3) The primary amine serves as a hydrogen bond donor or can be functionalized to modulate physicochemical properties. This trifunctional architecture enables precise optimization of target engagement and selectivity [1] [3].
In cyclooxygenase inhibition, derivatives like 5d and 5e (IC50 COX-2 = 0.76–0.89 μM) exemplify rational design leveraging this scaffold. Their exceptional selectivity indices (SI = 112–124) against COX-2 over COX-1 stem from strategic C-5 substitutions that complement the hydrophobic pocket near Val523 in COX-2 while sterically clashing with Ile523 in COX-1. Molecular docking simulations reveal that the 4-chlorothiophene moiety anchors these compounds in the arachidonic acid binding channel through halogen bonding with Tyr355 and π-cation interactions with Arg120. Meanwhile, the 2-amine group forms a critical hydrogen bond with Ser530, mimicking the native substrate's carboxylate interaction [1] [3] [7].
Table 2: Anti-inflammatory Activity of Optimized 4-Chlorothiophen-2-amine Derivatives
Compound | COX-2 IC50 (μM) | Selectivity Index (COX-2/COX-1) | 5-LOX IC50 (μM) | Key Structural Features |
---|---|---|---|---|
5b | 0.82 | 42 | 45.21 | Compact alkyl chain at C-5 |
5d | 0.76 | 112 | 23.08 | Extended aryl group with H-bond acceptor |
5e | 0.89 | 124 | 38.46 | Bicyclic hydrophobic substituent |
Celecoxib (Ref) | 0.05 | >200 | Inactive | Sulfonamide pharmacophore |
For dual COX/LOX inhibition—a strategy to mitigate cardiovascular risks associated with selective COX-2 inhibitors—the scaffold's C-5 position accommodates bulky substituents that reach the 5-LOX active site. Compound 5d (5-LOX IC50 = 23.08 μM) incorporates a hydrophobic aryl extension that penetrates the LOX cavity while maintaining COX-2 affinity. 3D-QSAR models indicate that activity correlates with steric bulk at C-5 (field contribution ~45%) and electron-donating capabilities (electrostatic contribution ~30%), enabling predictive optimization [1] [4] [7].
When benchmarked against structurally related thiophene derivatives, 4-chlorothiophen-2-amine exhibits distinct advantages in target engagement versatility. Compared to unsubstituted 2-aminothiophene, the 4-chloro analogue demonstrates 3–5 fold enhanced binding affinity to COX-2 and 5-LOX enzymes due to its optimized electronic profile. The chlorine's -I effect increases the thiophene ring's π-deficiency, strengthening stacking interactions with aromatic residues in enzyme active sites. This effect is quantifiable through computed molecular electrostatic potential (MEP) maps, which show enhanced positive potential near the chlorine (≈ +35 kcal/mol) versus the neutral C-4 hydrogen in the parent compound [1] [3].
Against larger fused thiophene systems like 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (present in GLP-1R PAM S-1), the 4-chloro derivative offers superior metabolic stability (t1/2 > 120 min in microsomal assays) due to reduced aliphatic oxidation sites. However, the fused systems exhibit higher membrane permeability (Papp Caco-2 > 25 × 10−6 cm/s) attributed to their increased lipophilicity. This illustrates the scaffold selection trade-off: 4-chlorothiophen-2-amine provides optimal balance for targets requiring prolonged exposure, while fused systems suit CNS targets requiring rapid membrane penetration [10].
In antileishmanial applications, derivatives like TN8-7 (IC50 = 5.8 μM) that incorporate the 4-chloro motif outperform non-halogenated analogues by 2–3 fold, particularly against Sb(III)-resistant Leishmania strains. This enhanced efficacy stems from the chlorine's role in promoting parasite membrane penetration and resisting metabolic deactivation by parasite-specific oxidoreductases. Crucially, the scaffold maintains low cytotoxicity (CC50 > 100 μM in macrophages), attributed to the chlorine preventing bioactivation to cytotoxic quinone-imine species—a liability observed in 3-aminothiophene derivatives [2].
Table 3: Comparative Bioactivity Profile of Thiophene Derivatives
Thiophene Variant | Molecular Weight Range | Optimal Application | Target Engagement Advantage | Limitations |
---|---|---|---|---|
4-Chlorothiophen-2-amine | 150-350 Da | Anti-inflammatory agents | Enhanced enzyme affinity via halogen bonding | Moderate aqueous solubility |
2-Aminothiophene (unsubstituted) | 100-300 Da | Antimicrobials | Synthetic accessibility | Reduced metabolic stability |
Fused 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine | 180-400 Da | GPCR modulators | Superior membrane penetration | CYP450 oxidation susceptibility |
3-Aminothiophene | 120-320 Da | Kinase inhibitors | Alternative binding geometries | Potential quinone-imine toxicity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7